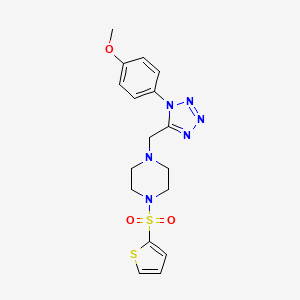
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that include the formation of key functional groups and ring systems integral to the compound's structure. For instance, Kumara et al. (2017) detailed the synthesis of novel piperazine derivatives through a series of reactions that culminate in the formation of compounds with specific substituents contributing to their overall molecular architecture and potential reactivity (Kumara et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including their crystal system, space group, and molecular conformations, is crucial for understanding their interaction with biological targets. X-ray diffraction studies provide insights into the molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are essential for the compounds' biological activities. For example, the study by Kumara et al. (2017) demonstrates the crystalline structure and molecular interactions of piperazine derivatives through X-ray diffraction and Hirshfeld surface analysis, highlighting the importance of structural features in their chemical behavior (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of piperazine derivatives are influenced by their molecular structure and the presence of functional groups. These compounds participate in various chemical reactions, including electrophilic and nucleophilic attacks, due to the reactive sites within their molecules. Computational density functional theory (DFT) calculations, as discussed by Kumara et al. (2017), can shed light on the electrophilic and nucleophilic nature of these molecules, providing insights into their potential chemical behavior and interactions (Kumara et al., 2017).
Scientific Research Applications
Synthesis and Antimicrobial Activities
One area of application for structurally similar compounds involves the synthesis of novel derivatives with antimicrobial properties. For instance, research has demonstrated the synthesis of new 1,2,4-triazole derivatives from reactions involving various primary amines, which were then tested for antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, highlighting their potential as bases for developing new antimicrobial agents (Bektaş et al., 2007).
Crystal Structure and Computational Studies
Another significant application involves detailed crystal structure studies and computational analysis. Compounds with a similar structural framework have been synthesized, and their structures confirmed via single-crystal X-ray diffraction studies. Density functional theory (DFT) calculations were employed to identify reactive sites, suggesting these compounds' utility in furthering the understanding of molecular interactions and reactivity (Kumara et al., 2017).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from certain compounds has indicated their potential as anti-inflammatory and analgesic agents. These studies have shown that certain derivatives can function as cyclooxygenase-1/2 (COX-1/2) inhibitors, providing insights into new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Development of Positron Emission Tomography Radiotracers
The structural modification of compounds to reduce lipophilicity has been explored to enhance their application as positron emission tomography (PET) radiotracers. This research aims to improve the diagnostic capabilities in oncology by designing analogues with polar functionalities, demonstrating the compound's adaptability for therapeutic and diagnostic applications (Abate et al., 2011).
Serotonin Receptor Antagonists
Compounds structurally related to 1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine have been synthesized and evaluated for their affinity towards serotonin receptors, demonstrating their potential as 5-HT1A receptor antagonists. This application suggests a possible role in the development of treatments for conditions associated with serotonin regulation (Mokrosz et al., 1994).
properties
IUPAC Name |
1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S2/c1-26-15-6-4-14(5-7-15)23-16(18-19-20-23)13-21-8-10-22(11-9-21)28(24,25)17-3-2-12-27-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSJCQSSOUYNDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(thiophen-2-ylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2490815.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene}hydroxylamine](/img/structure/B2490816.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
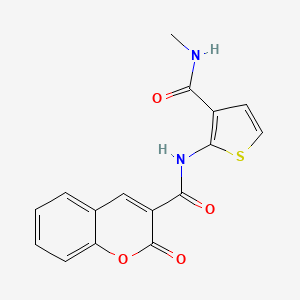
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
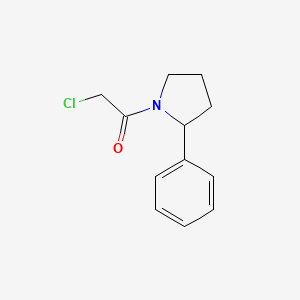
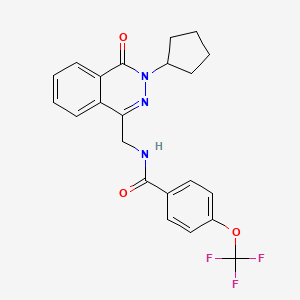
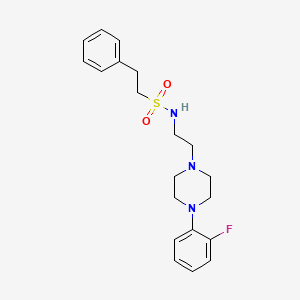
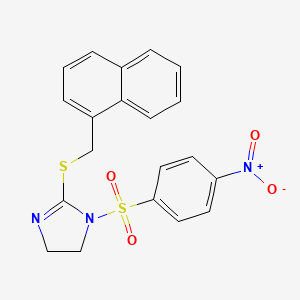
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)
![(2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid](/img/structure/B2490833.png)
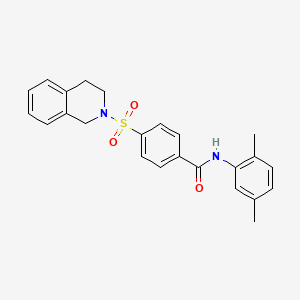
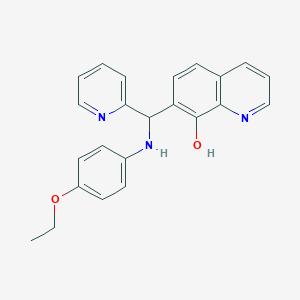
![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)